Methyl 4-chloro-5-fluoro-2-nitrobenzoate
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Overview
Description
Methyl 4-chloro-5-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4 and a molecular weight of 233.58 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is typically used in various chemical syntheses and research applications due to its unique chemical properties.
Scientific Research Applications
Methyl 4-chloro-5-fluoro-2-nitrobenzoate is utilized in a wide range of scientific research applications:
Safety and Hazards
“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” is classified under GHS07 and has a signal word of warning . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that nitrobenzoate compounds can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Nitrobenzoate compounds can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, potentially altering their function .
Biochemical Pathways
Nitrobenzoate compounds can potentially affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (23358 g/mol) suggests it could be absorbed and distributed in the body . The presence of the nitro group might make it susceptible to metabolic reduction .
Result of Action
Nitrobenzoate compounds can potentially alter protein function, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-5-fluoro-2-nitrobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the pH and temperature of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-5-fluoro-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration, halogenation, and esterification of benzoic acid derivatives . One common method involves the nitration of methyl 4-chloro-2-fluorobenzoate using nitric acid and sulfuric acid to introduce the nitro group at the 2-position . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Amines, thiols, sodium hydroxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: Methyl 4-chloro-5-fluoro-2-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 4-chloro-5-fluoro-2-nitrobenzoic acid
Comparison with Similar Compounds
Methyl 4-chloro-5-fluoro-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-chloro-2-nitrobenzoate: Lacks the fluoro substituent, resulting in different reactivity and applications.
Methyl 5-fluoro-2-nitrobenzoate: Lacks the chloro substituent, affecting its chemical properties and uses.
Methyl 4-chloro-5-fluoro-2-aminobenzoate: The amino group replaces the nitro group, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-chloro-5-fluoro-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNCZPUTFIMKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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